5-Methyl-5-nitrohexan-2-one
Overview
Description
5-Methyl-5-nitrohexan-2-one: is an organic compound with the molecular formula C7H13NO3 It is a nitro ketone, characterized by the presence of both a nitro group and a ketone group within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-5-nitrohexan-2-one typically involves the Michael addition of 2-nitropropane to methyl vinyl ketone. The reaction is carried out under basic conditions, often using a strong base such as sodium hydroxide or potassium hydroxide. The reaction proceeds as follows:
CH3CH2CH2COCH3+CH3NO2→CH3CH2CH2C(NO2)CH3COCH3
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions:
Reduction: 5-Methyl-5-nitrohexan-2-one can undergo reduction reactions to form the corresponding amine or hydroxylamine derivatives. Common reducing agents include hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or metal hydrides such as sodium borohydride.
Oxidation: The compound can be oxidized to form nitroso derivatives. This can be achieved using oxidizing agents such as mercuric oxide or other metal oxides.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions. For example, the nitro group can be replaced by a halogen using halogenating agents.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Oxidation: Mercuric oxide, other metal oxides.
Substitution: Halogenating agents, nucleophiles.
Major Products:
Reduction: Amines, hydroxylamines.
Oxidation: Nitroso derivatives.
Substitution: Halogenated compounds.
Scientific Research Applications
Chemistry: 5-Methyl-5-nitrohexan-2-one is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in a wide range of chemical reactions, making it valuable in organic synthesis.
Biology and Medicine: The compound’s derivatives have potential applications in medicinal chemistry. For example, nitro and nitroso derivatives are studied for their biological activities, including antimicrobial and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for the synthesis of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of 5-Methyl-5-nitrohexan-2-one and its derivatives involves interactions with various molecular targets. For instance, nitro compounds can undergo bioreduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in antimicrobial or anticancer effects, depending on the specific derivative and its target.
Comparison with Similar Compounds
5-Methyl-2-hexanone: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitro-2-hexanone: Similar structure but without the methyl group, affecting its physical and chemical properties.
2-Nitropropane: A simpler nitro compound used in similar types of reactions but with different reactivity and applications.
Uniqueness: 5-Methyl-5-nitrohexan-2-one is unique due to the presence of both a nitro group and a ketone group, which allows it to participate in a wide range of chemical reactions. Its structure provides a balance of reactivity and stability, making it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
5-methyl-5-nitrohexan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-6(9)4-5-7(2,3)8(10)11/h4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHNMIXUSPUHGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC(C)(C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40196698 | |
Record name | 5-Methyl-5-nitrohexan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40196698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4604-49-3 | |
Record name | 5-Methyl-5-nitro-2-hexanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4604-49-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-5-nitrohexan-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004604493 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC16186 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16186 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Methyl-5-nitrohexan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40196698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methyl-5-nitrohexan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.733 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main chemical transformation discussed in the research paper?
A1: The research paper focuses on revisiting the conversion of 5-methyl-5-nitrohexan-2-one to 5-methyl-5-nitrosohexan-2-one. Specifically, it details the isolation of 5-methyl-5-nitrosohexan-2-one in its dimeric form (5a). The researchers provide comprehensive experimental details, including physical properties and NMR data with signal assignments, for all the compounds prepared during this chemical transformation [].
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